7-Ethylisoxazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione
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Overview
Description
7-Ethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique isoxazole and pyrimidine fused ring system, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl isoxazole-4-carboxylate with guanidine derivatives, followed by cyclization to form the desired pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The scalability of the synthesis is achieved through optimization of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Ethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
7-Ethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Ethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular signaling pathways, ultimately affecting cell proliferation, apoptosis, and other critical cellular functions .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its role as a cyclin-dependent kinase (CDK) inhibitor with potential anticancer properties.
Isoxazolo[5,4-d]pyrimidine: Investigated for its selective activation of toll-like receptor 7 (TLR7), which plays a role in immune response modulation.
Thiazolo[4,5-d]pyrimidine: Explored for its topoisomerase I inhibitory activity, which is crucial in cancer treatment.
Uniqueness: 7-Ethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione stands out due to its unique combination of isoxazole and pyrimidine rings, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industrial settings .
Properties
CAS No. |
65183-61-1 |
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Molecular Formula |
C7H7N3O3 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
7-ethyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C7H7N3O3/c1-2-10-5-4(3-13-9-5)6(11)8-7(10)12/h3H,2H2,1H3,(H,8,11,12) |
InChI Key |
GTMGELLVPUSBMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NOC=C2C(=O)NC1=O |
Origin of Product |
United States |
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